

# Spectroscopic comparison of glycine chloride and its precursors

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## Compound of Interest

Compound Name: Glycine chloride

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## A Spectroscopic Comparison of **Glycine Chloride** and Its Precursors

This guide provides a detailed spectroscopic comparison of glycine, its precursor thionyl chloride, and the resulting glycine-derived chlorides. The reaction of glycine with thionyl chloride is a common method for the synthesis of acyl chlorides. However, due to the presence of the amine group, the direct synthesis of glycyl chloride is complicated and can lead to polymerization. To obtain a stable acyl chloride, the amine group is typically protected. Alternatively, the reaction can yield glycine hydrochloride. This guide will focus on the spectroscopic characteristics of glycine, thionyl chloride, glycine hydrochloride, and a representative N-protected glycyl chloride (N-phthaloylglycyl chloride) to illustrate the key transformations.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for glycine, thionyl chloride, glycine hydrochloride, and N-phthaloylglycyl chloride.

Table 1: Infrared (IR) Spectroscopy Data

Compound	Functional Group	Wavenumber (cm <sup>-1</sup> )	Reference
Glycine	N-H stretch (NH <sub>3</sub> <sup>+</sup> )	3170, 2614	[1]
C=O stretch (COO <sup>-</sup> , asym)	1601	[1]	
C=O stretch (COO <sup>-</sup> , sym)	1402	[1]	
CH <sub>2</sub> bend	~1400	[1]	
Thionyl Chloride	S=O stretch	1230	[2]
S-Cl stretch (asym)	442	[2]	
S-Cl stretch (sym)	489	[2]	
Glycine Hydrochloride	C=O stretch (COOH)	1750	[1]
NH <sub>3</sub> <sup>+</sup> stretch	~3100	[1]	
N-Phthaloylglycyl Chloride	C=O stretch (acyl chloride)	1690	
C=O stretch (phthalimide)	1670	[3]	

Table 2: <sup>1</sup>H NMR Spectroscopy Data (in D<sub>2</sub>O)

Compound	Chemical Shift (ppm)	Multiplicity	Assignment	Reference
Glycine	3.55	s	α-CH <sub>2</sub>	[4]
Glycine Hydrochloride	3.93	s	α-CH <sub>2</sub>	

Table 3: <sup>13</sup>C NMR Spectroscopy Data (in D<sub>2</sub>O)

Compound	Chemical Shift (ppm)	Assignment	Reference
Glycine	176.3	C=O	<a href="#">[5]</a>
42.5	$\alpha$ -C	<a href="#">[5]</a>	
Glycine Methyl Ester Hydrochloride	169.0	C=O	<a href="#">[6]</a>
52.5	O-CH <sub>3</sub>		
40.8	$\alpha$ -C	<a href="#">[6]</a>	
N-Phthaloylglycyl Chloride (in CDCl <sub>3</sub> )	169.0	C=O (acyl chloride)	<a href="#">[3]</a>
167.0	C=O (phthalimide)	<a href="#">[3]</a>	
134.8, 131.5, 124.0	Aromatic C	<a href="#">[3]</a>	
44.5	$\alpha$ -C	<a href="#">[3]</a>	

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M <sup>+</sup> )	Key Fragments	Reference
Glycine	75	30 (CH <sub>2</sub> NH <sub>2</sub> ) <sup>+</sup>	<a href="#">[7]</a>
Thionyl Chloride	118, 120, 122	83, 85 (SOCl) <sup>+</sup> ; 48 (SO) <sup>+</sup>	
Glycylglycine Hydrochloride	132 (free base)	114, 86, 71, 56, 30	

## Experimental Protocols

### Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the precursors and products.

Methodology:

- **Sample Preparation:** For solid samples (glycine, glycine hydrochloride, N-phthaloylglycyl chloride), a small amount of the sample is ground with potassium bromide (KBr) and pressed into a thin pellet. Liquid samples (thionyl chloride) can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
- **Data Acquisition:** The prepared sample is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the KBr pellet or salt plates is recorded separately and subtracted from the sample spectrum.
- **Analysis:** The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

**Objective:** To determine the chemical environment of the protons and carbon atoms in the molecules.

**Methodology:**

- **Sample Preparation:** A few milligrams of the sample are dissolved in a suitable deuterated solvent (e.g.,  $\text{D}_2\text{O}$  for glycine and glycine hydrochloride;  $\text{CDCl}_3$  for N-phthaloylglycyl chloride) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- **Data Acquisition:** The NMR tube is placed in the spectrometer. For  $^1\text{H}$  NMR, the spectrum is acquired by applying a radiofrequency pulse and recording the free induction decay (FID), which is then Fourier transformed to obtain the spectrum. For  $^{13}\text{C}$  NMR, similar principles apply, often with proton decoupling to simplify the spectrum.
- **Analysis:** The chemical shifts, splitting patterns (multiplicity), and integration of the peaks are analyzed to elucidate the structure of the molecule.

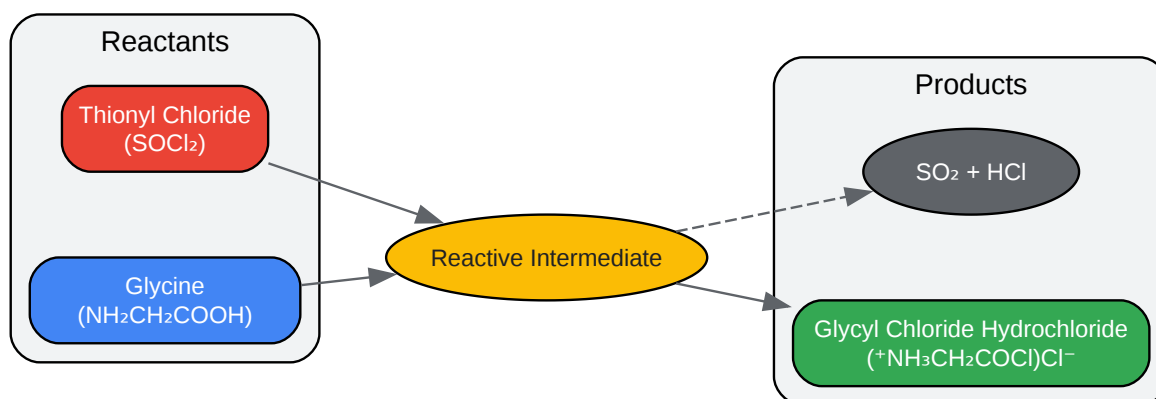
## Mass Spectrometry (MS)

**Objective:** To determine the molecular weight and fragmentation pattern of the compounds.

**Methodology:**

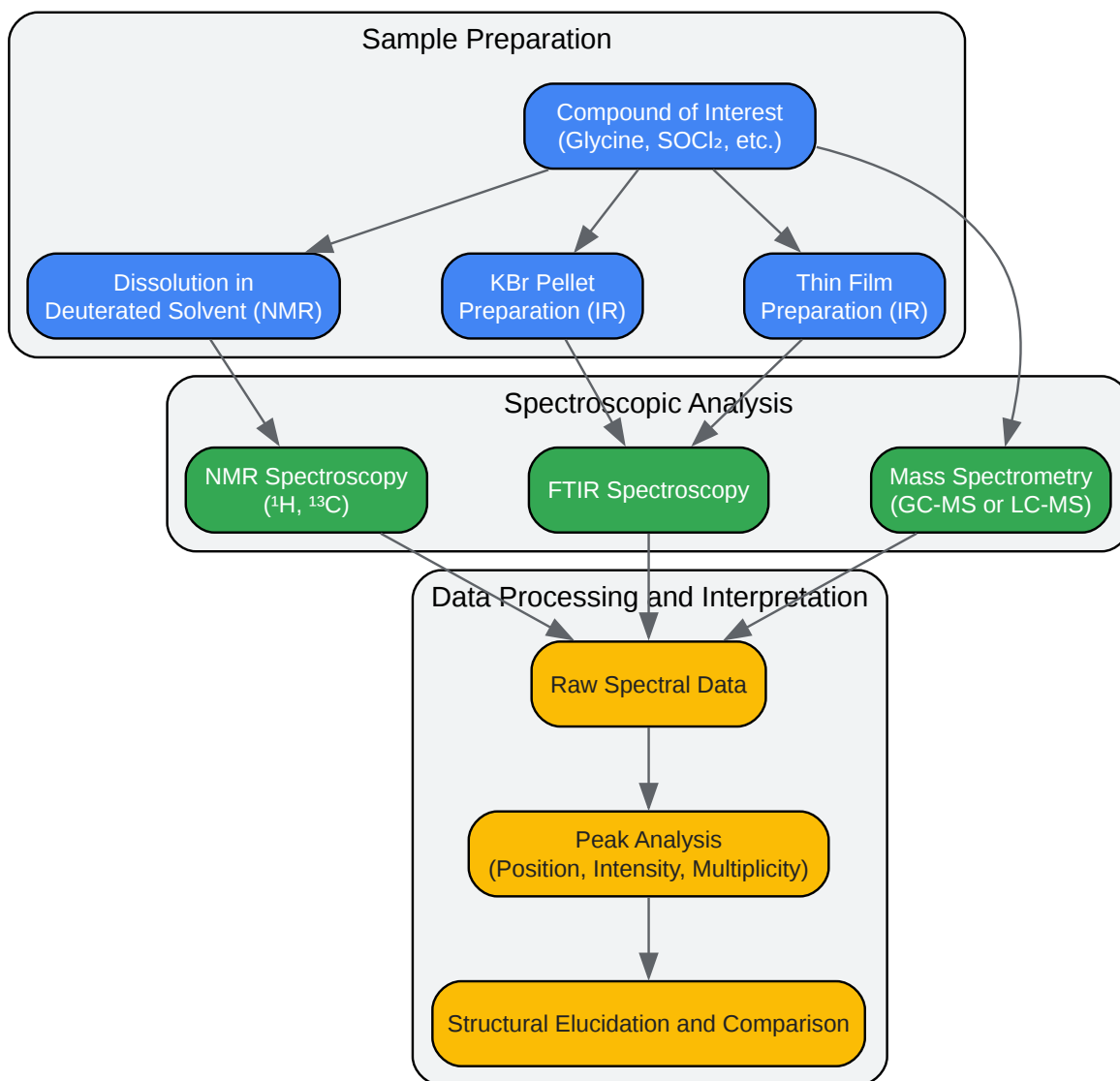
- **Sample Introduction and Ionization:** A small amount of the sample is introduced into the mass spectrometer. For volatile compounds like thionyl chloride, gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) can be used. For non-volatile compounds like glycine and its derivatives, techniques like electrospray ionization (ESI) are employed, often coupled with liquid chromatography (LC-MS).
- **Mass Analysis:** The ionized molecules and their fragments are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection and Analysis:** The detector records the abundance of each ion at a specific  $m/z$  value. The resulting mass spectrum shows the molecular ion peak and various fragment peaks, which can be used to confirm the molecular weight and deduce the structure.

## Visualizations



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Caption: Synthesis of Glycyl Chloride Hydrochloride from Glycine and Thionyl Chloride.



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Caption: General Workflow for Spectroscopic Analysis.

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